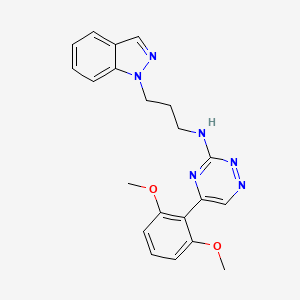![molecular formula C25H22N4O2S2 B5165866 (E)-N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B5165866.png)
(E)-N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a carbazole moiety, and a phenylprop-2-enamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The synthesis begins with the formation of the 1,2,3,4-tetrahydrocarbazole structure through a cyclization reaction.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving appropriate sulfur and nitrogen-containing precursors.
Coupling Reactions: The carbazole and thiadiazole intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process.
化学反応の分析
Types of Reactions
(E)-N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
(E)-N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of (E)-N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
類似化合物との比較
Similar Compounds
Carbazole Derivatives: Compounds containing the carbazole moiety, such as 9-ethylcarbazole, share structural similarities and may exhibit similar electronic properties.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole also feature the thiadiazole ring and may have comparable reactivity.
Phenylprop-2-enamide Derivatives: Compounds such as cinnamamide share the phenylprop-2-enamide structure and may exhibit similar biological activities.
Uniqueness
(E)-N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties
特性
IUPAC Name |
(E)-N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c30-22(15-14-17-8-2-1-3-9-17)26-24-27-28-25(33-24)32-16-23(31)29-20-12-6-4-10-18(20)19-11-5-7-13-21(19)29/h1-4,6,8-10,12,14-15H,5,7,11,13,16H2,(H,26,27,30)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPSUBGOKOQMIB-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(S4)NC(=O)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(S4)NC(=O)/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5165787.png)
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5165789.png)
![4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5165794.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B5165809.png)
![N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5165810.png)
![2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5165823.png)
![ethyl 4-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B5165825.png)
![1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5165833.png)
![2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide](/img/structure/B5165841.png)
![1-[4-(3,5-Dimethylphenoxy)butyl]imidazole](/img/structure/B5165844.png)
![4-[(5,6,7,8-tetrahydro-1-naphthalenylamino)carbonyl]phenyl acetate](/img/structure/B5165845.png)

![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B5165859.png)
![N-[(2-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5165877.png)
